Argipressin tannate

Description

Contextualization within Vasopressin Peptide Chemistry and Physiology

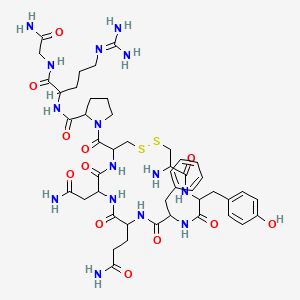

Argipressin (B549350) is the predominant form of mammalian vasopressin, also known as arginine vasopressin (AVP) or antidiuretic hormone (ADH). wikipedia.orgwikidoc.orgnih.gov Vasopressin is a nonapeptide hormone, meaning it is composed of nine amino acids. nih.govmdpi.com A key feature of its structure is a disulfide bridge formed between cysteine residues at positions 1 and 6, creating a cyclic structure. nih.govmdpi.comnih.gov Arginine vasopressin is characterized by the presence of an arginine residue at position 8. nih.govnih.gov

This hormone is synthesized in neurons in the hypothalamus and subsequently transported to the posterior pituitary gland, from where it is released into the bloodstream. wikipedia.orgwikidoc.org Vasopressin plays crucial roles in regulating the tonicity of body fluids and modulating blood pressure. wikidoc.orgnih.gov Its antidiuretic activity in the kidney involves increasing the permeability of the collecting ducts to water, leading to increased water reabsorption and a reduction in urine volume. wikidoc.orglookchem.com At higher concentrations, vasopressin also acts as a vasoconstrictor by interacting with V1 receptors, which increases peripheral vascular resistance and raises arterial blood pressure. wikipedia.orgwikidoc.orgnih.govlookchem.com It also interacts with V2 receptors, primarily mediating the antidiuretic effect, and V3 (or V1b) receptors. wikipedia.orglookchem.comchemicalbook.com

Argipressin tannate is a specific salt form of argipressin, where argipressin is combined with tannic acid. nih.gov This combination results in a water-insoluble compound. lookchem.comlookchem.com The chemical formula for this compound is C₄₆H₆₅N₁₅O₁₂S₂. nih.govwikidata.orgdrugbank.com Its molecular weight is approximately 1084.2 g/mol . nih.govdrugbank.comabcam.com

Rationale for Investigational Research into this compound Formulations

The primary rationale for investigating this compound formulations stems from the pharmacokinetic properties of arginine vasopressin itself. Endogenous vasopressin has a relatively short elimination half-life, typically ranging from 10 to 20 minutes. wikipedia.orgwikidoc.orgwikipedia.org This rapid metabolism, predominantly in the liver and kidneys, means that the duration of action of administered vasopressin is relatively brief. wikipedia.orgwikidoc.orgwikipedia.org

Investigational research into formulations like this compound aims to overcome this limitation by providing a longer duration of action. The water-insoluble nature of this compound allows for its administration via intramuscular injection, creating a depot effect. lookchem.comlookchem.com This slow release of argipressin from the injection site results in a more sustained presence of the peptide in the circulation compared to more soluble forms of vasopressin. lookchem.comlookchem.com

This prolonged duration of action is particularly relevant in research contexts exploring conditions that may benefit from sustained vasopressin activity. For instance, historically, vasopressin tannate (containing argipressin) was investigated for its prolonged effects in conditions like diabetes insipidus, where a sustained antidiuretic effect is desired. lookchem.comlookchem.com Research into different formulations, including transdermal delivery systems, also seeks to improve the delivery and pharmacokinetic profile of argipressin, potentially offering alternative routes of administration and enhanced therapeutic outcomes. google.com The development of formulations that can provide a slow and steady release of the active peptide is a key focus in optimizing the potential research applications of argipressin.

Structure

2D Structure

Properties

IUPAC Name |

1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H65N15O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZOIRJILGZLEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H65N15O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1084.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113-79-1 | |

| Record name | Argipressin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Structural Research

Peptide Primary Sequence and Disulfide Bridge Topography

Argipressin (B549350), also known as arginine vasopressin (AVP), is a nonapeptide with the amino acid sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2. It is a key mammalian antidiuretic hormone. A defining structural feature of argipressin is an intramolecular disulfide bridge that connects the cysteine residues at positions 1 and 6. This disulfide bond creates a cyclic structure comprising the first six amino acids, with a tripeptide tail (Pro-Arg-Gly-NH2) attached to the C-terminus of the second cysteine. This cyclic topography is crucial for the peptide's ability to bind to and activate its target receptors. Argipressin shares a high degree of structural similarity with oxytocin, differing in only two amino acid residues and both possessing a disulfide bridge and a C-terminal amide.

Supramolecular Assembly and Complexation with Tannate Moieties

Argipressin tannate is formed through the complexation of argipressin with tannic acid. Tannic acid is a polyphenol rich in hydroxyl groups, which facilitate interactions with proteins and peptides. The complexation between tannic acid and peptides like argipressin is driven by multiple non-covalent interactions, primarily hydrogen bonding between the phenolic hydroxyl groups of tannic acid and the peptide backbone and side chains, as well as hydrophobic interactions.

Given that argipressin is positively charged at physiological pH due to the arginine residue, and tannic acid can exist as an anion (tannate), ionic interactions between the positively charged centers on argipressin and the negatively charged tannate moieties also contribute significantly to the complex formation. This multi-modal interaction leads to the formation of a complex that is typically less soluble in water compared to argipressin itself. This reduced solubility is a key characteristic that influences its pharmaceutical properties, such as providing a prolonged duration of action. While detailed high-resolution structural data on the precise supramolecular assembly of this compound is not extensively documented in the provided sources, the interaction principles observed between tannic acid and other proteins suggest that the tannate molecules likely bind to argipressin through a network of hydrogen bonds, ionic interactions, and hydrophobic forces, potentially leading to the formation of larger aggregates or ordered structures.

Structure-Activity Relationship (SAR) Studies of Argipressin Analogs

Structure-Activity Relationship (SAR) studies explore the relationship between the chemical structure of a molecule and its biological activity. For argipressin, SAR studies have been instrumental in understanding how specific amino acids and structural features influence its binding to and activation of vasopressin receptor subtypes (V1A, V1B, and V2) and in the design of analogs with modified pharmacological profiles. Although SAR is typically investigated with the free peptide or simple salts, the principles derived are relevant to the activity of the argipressin component of this compound.

Elucidation of Molecular Determinants for Receptor Binding and Selectivity

Molecular determinants for argipressin's interaction with its receptors have been identified through the synthesis and evaluation of numerous analogs with targeted structural modifications. These studies have shown that specific amino acid residues within the argipressin sequence are critical for receptor binding affinity and selectivity. For instance, the arginine residue at position 8 is particularly important for activity, especially at the V2 receptor which mediates the antidiuretic effect. The cyclic portion of the peptide, formed by the disulfide bond, is also essential for maintaining the correct conformation for receptor interaction.

Mutagenesis studies on the vasopressin receptors have complemented peptide-based SAR by identifying key residues in the receptors that interact with argipressin and its analogs. These studies have localized crucial interaction sites within the transmembrane domains and extracellular loops of the receptors, highlighting their role in ligand binding and subtype selectivity. For example, specific residues in the V2 receptor have been shown to influence the binding selectivity of both peptide agonists and antagonists.

Quantitative Structure-Activity Relationship (QSAR) Methodologies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) methodologies employ mathematical and statistical models to establish quantitative relationships between the structural properties of molecules and their biological activities. These models utilize molecular descriptors that numerically represent various aspects of chemical structures to predict biological activity.

The process of QSAR modeling for argipressin analogs typically involves:

Collecting a dataset of analogs with known structures and measured biological activities.

Calculating a diverse set of molecular descriptors for each compound.

Developing a model using statistical techniques (e.g., multiple linear regression, PLS, machine learning) to correlate the descriptors with the observed activities.

Validating the model to ensure its predictive power and reliability, often using cross-validation or external test sets.

QSAR models can be used to predict the activity of novel argipressin analogs, guiding the design and synthesis of compounds with improved potency, selectivity, or pharmacokinetic properties. While specific QSAR studies on the this compound complex itself are not detailed in the provided information, QSAR applied to the argipressin peptide provides valuable insights into the structural features that govern its interaction with receptors, which is fundamental to understanding the biological effects observed upon administration of this compound.

Receptor Pharmacology and Binding Dynamics

Characterization of Vasopressin Receptor Subtypes (V1a, V1b, V2)

The actions of Argipressin (B549350) are mediated by three distinct receptor subtypes: V1a, V1b (also known as V3), and V2. These receptors differ in their tissue distribution, signaling mechanisms, and physiological functions. The V1a and V1b receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C, while the V2 receptor couples to Gs proteins, activating adenylyl cyclase. Argipressin itself is considered a non-selective agonist, as it binds with high affinity to all three receptor subtypes.

The affinity of Argipressin for its receptors is quantified by the equilibrium dissociation constant (Kd), a measure of the concentration of ligand required to occupy 50% of the receptors at equilibrium. A lower Kd value signifies a higher binding affinity.

Radioligand binding studies have been employed to determine these constants. For the V1a receptor, studies using [3H]arginine-vasopressin in tissues like rat aortic smooth muscle cells and liver preparations have shown high-affinity binding, with Kd values reported in the low nanomolar range, for example, 1.31 nM for the V1 receptor in A7r5 rat aortic smooth muscle cells. The affinity (Ki) values for [3H]AVP binding in rat, rhesus, and human liver tissues are also in the sub-nanomolar range, between 0.2-0.6 nM.

For the V2 receptor, studies using radiolabeled ligands such as [3H]DDAVP in rat kidney membranes have determined a Kd of approximately 0.76 nM. The binding of Argipressin to the V2 receptor is critical for its antidiuretic effects. The V1b receptor, primarily located in the anterior pituitary, also binds Argipressin with high affinity, with reported Ki values of 1.2 nM for the human V1b receptor.

Kinetic parameters, such as the dissociation rate constant (k_off), describe the stability of the ligand-receptor complex. In vivo studies in rats have estimated an apparent dissociation rate constant for arginine vasopressin from pressor (V1a) receptors to be 1.1 min-1, indicating a relatively stable interaction that correlates with its potent pressor activity.

| Receptor Subtype | Ligand | System/Tissue | Dissociation Constant (Kd) / Inhibition Constant (Ki) |

| V1a | Argipressin (AVP) | A7r5 Rat Aortic Smooth Muscle Cells | Kd: 1.31 nM |

| V1a | [3H]AVP | Rat, Rhesus, Human Liver | Ki: 0.2-0.6 nM |

| V1b | d[Cha4]-AVP | Human Receptor | Ki: 1.2 nM |

| V2 | [3H]DDAVP | Rat Kidney Medullopapillary Membranes | Kd: 0.76 nM |

This interactive table summarizes key binding affinity values of Argipressin and its analogs for the vasopressin receptor subtypes.

The diverse physiological effects of Argipressin are a direct consequence of the widespread but distinct distribution of its receptor subtypes, which has been extensively mapped in preclinical rodent models.

V1a Receptors: These receptors are broadly expressed. They are found in high density in the smooth muscle cells of blood vessels, mediating vasoconstriction. Other significant locations include hepatocytes in the liver (regulating glycogenolysis), platelets (involved in aggregation), and throughout the brain, where they play a role in modulating social behaviors.

V1b Receptors: The expression of this subtype is more restricted. The highest concentration is found in the corticotroph cells of the anterior pituitary gland, where they are involved in the regulation of adrenocorticotropic hormone (ACTH) secretion. V1b receptors are also present in various brain regions and the pancreas.

V2 Receptors: These receptors are most famously located on the basolateral membrane of the principal cells in the kidney's collecting ducts and distal convoluted tubules. Their activation here is essential for the antidiuretic response by promoting the insertion of aquaporin-2 water channels into the apical membrane. V2 receptors are also expressed in vascular endothelial cells.

| Receptor Subtype | Primary Preclinical Model Tissues/Cells | Key Associated Functions |

| V1a | Vascular Smooth Muscle, Liver, Platelets, Brain | Vasoconstriction, Glycogenolysis, Platelet Aggregation, Social Behavior |

| V1b | Anterior Pituitary, Brain, Pancreas | ACTH Secretion |

| V2 | Kidney Collecting Ducts, Vascular Endothelium | Antidiuresis, Water Reabsorption |

This interactive table outlines the primary expression sites and functions of vasopressin receptors in preclinical models.

Molecular Mechanisms of Ligand-Receptor Recognition and Activation

The interaction between Argipressin and its receptors involves intricate molecular recognition processes that lead to specific conformational changes in the receptor, thereby initiating intracellular signaling.

Computational approaches provide atomic-level insights into the binding of Argipressin to its receptors. Molecular docking studies predict the binding pose of Argipressin within the transmembrane helices of the receptor. These models show that the peptide ligand sits (B43327) in a deep cleft, with the bottom of the pocket being mainly hydrophobic and the entrance more hydrophilic. For the V2 receptor, key binding site residues have been identified, including W293, W296, D297, A300, and P301.

Molecular dynamics (MD) simulations have been used to explore the dynamic nature of this interaction. These simulations, which can model the receptor-ligand complex over time within a simulated lipid bilayer, help to refine the binding poses and identify crucial interactions, such as salt bridges and hydrogen bonds, that stabilize the complex. For instance, MD studies suggest a different mechanism of AVP binding to the V2 receptor compared to the V1a receptor. These computational methods are valuable for understanding the structural basis of receptor activation and for the structure-based design of new ligands.

Radioligand binding assays are a fundamental experimental technique for characterizing receptor interactions. These assays use a radioactively labeled form of a ligand (e.g., [3H]AVP) to quantify binding to receptors in cell membrane preparations. Saturation assays, which involve incubating membranes with increasing concentrations of the radioligand, are used to determine the receptor density (Bmax) and the ligand's dissociation constant (Kd). Competition assays, where a fixed concentration of radioligand competes with varying concentrations of an unlabeled compound like Argipressin, are used to determine the compound's inhibitory constant (Ki). These assays have been crucial in confirming the high affinity of Argipressin for all three receptor subtypes.

Fluorescence Resonance Energy Transfer (FRET) is a sophisticated imaging technique used to study molecular interactions in real-time within living cells. By tagging the receptor and an interacting partner (like β-arrestin) with different fluorophores (a donor and an acceptor), FRET can detect conformational changes and protein-protein interactions upon ligand binding. For the V2 receptor, FRET studies have shown that agonist binding induces a strong and durable association with β-arrestin, and this complex persists during endocytosis, which is linked to sustained intracellular signaling.

Intracellular Signaling Cascades

G-Protein Coupled Receptor Transduction Pathways

Argipressin (B549350) mediates its effects by binding to three distinct receptor subtypes: V1a, V1b, and V2. These receptors are members of the GPCR superfamily and are differentiated by the specific G-proteins they couple with and the subsequent intracellular signaling cascades they initiate.

Gq/11-Mediated Signaling Pathways (V1a and V1b Receptors)

The V1a and V1b receptors are primarily associated with the Gq/11 family of G-proteins. The V1a receptor is widely distributed, found on cells such as vascular smooth muscle cells, hepatocytes, and platelets, while the V1b receptor is notably expressed in the anterior pituitary gland.

Upon Argipressin binding, these receptors undergo a conformational change that facilitates the activation of Gq/11. The activated Gαq subunit dissociates and stimulates the membrane-bound enzyme Phospholipase C (PLC). This initiates a cascade that leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC). The primary function of this pathway is to mediate cellular responses such as vasoconstriction, glycogenolysis, platelet aggregation, and the release of adrenocorticotropic hormone (ACTH) from the pituitary.

Gs-Mediated Signaling Pathways (V2 Receptor)

In contrast to the V1 receptors, the V2 receptor couples to the Gs family of G-proteins. These receptors are predominantly located on the basolateral membrane of the principal cells in the kidney's collecting ducts and distal convoluted tubules.

Activation of the V2 receptor by Argipressin leads to the stimulation of the Gs protein. The activated Gαs subunit then engages and activates adenylyl cyclase, an enzyme responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). This pathway is the cornerstone of the antidiuretic effect of Argipressin, primarily by regulating water reabsorption in the kidneys.

| Receptor Subtype | Associated G-Protein | Primary Location | Key Signaling Event |

| V1a | Gq/11 | Vascular smooth muscle, Liver | Phospholipase C Activation |

| V1b | Gq/11 | Anterior Pituitary | Phospholipase C Activation |

| V2 | Gs | Kidney Collecting Ducts | Adenylyl Cyclase Activation |

Downstream Effector Systems and Second Messenger Generation

The activation of G-proteins by Argipressin-receptor complexes triggers the production of intracellular second messengers. These molecules amplify the initial signal and propagate it throughout the cell by activating various downstream effector proteins.

Regulation of Adenylyl Cyclase Activity and Cyclic Adenosine Monophosphate (cAMP) Production

The Gs-mediated pathway, initiated by the V2 receptor, directly regulates the activity of adenylyl cyclase. The activated Gαs subunit binds to and stimulates this enzyme, leading to a significant increase in the intracellular concentration of cAMP. cAMP then acts as a crucial second messenger, diffusing through the cytoplasm to activate its primary downstream target, Protein Kinase A (PKA). The regulation of adenylyl cyclase is a critical control point in the signaling cascade that governs water homeostasis.

Phospholipase C (PLC) Activation, Inositol (B14025) Triphosphate (IP3) Generation, and Diacylglycerol (DAG) Production

The Gq/11-mediated pathway, triggered by V1a and V1b receptors, activates Phospholipase C (PLC). PLC is an enzyme that cleaves the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 is a small, water-soluble molecule that diffuses from the plasma membrane into the cytosol. It binds to specific IP3 receptors on the membrane of the endoplasmic reticulum, which function as ligand-gated Ca2+ channels. This binding event causes the release of stored Ca2+ into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.

Simultaneously, DAG, a lipid molecule, remains embedded in the plasma membrane. It functions as a docking site and co-activator for Protein Kinase C (PKC).

Protein Kinase A (PKA) and Protein Kinase C (PKC) Activation and Substrate Phosphorylation

The final phase of these signaling cascades involves the activation of serine/threonine protein kinases, which phosphorylate specific substrate proteins, thereby altering their activity and bringing about the ultimate cellular response.

The elevation of cAMP levels resulting from V2 receptor stimulation leads to the activation of Protein Kinase A (PKA). PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. These subunits then phosphorylate target proteins on serine and threonine residues. A key substrate in renal collecting duct cells is the aquaporin-2 (AQP2) water channel, and its phosphorylation by PKA is a critical step in its translocation to the apical membrane, enhancing water reabsorption.

The generation of DAG and the increase in intracellular Ca2+ via the V1 receptor pathway synergistically activate Protein Kinase C (PKC). The initial rise in Ca2+ promotes the translocation of PKC from the cytosol to the plasma membrane, where it can bind to DAG. This interaction with DAG, along with phosphatidylserine, fully activates the kinase. Activated PKC then phosphorylates a wide array of cellular proteins, influencing processes such as smooth muscle contraction, hormone secretion, and cell growth.

| Second Messenger | Generating Enzyme | Activating Receptor | Downstream Kinase |

| cAMP | Adenylyl Cyclase | V2 | Protein Kinase A (PKA) |

| IP3 | Phospholipase C | V1a, V1b | (Releases Ca2+) |

| DAG | Phospholipase C | V1a, V1b | Protein Kinase C (PKC) |

Mitogen-Activated Protein Kinase (MAPK) Pathway Crosstalk (ERK, JNK, p38)

Argipressin is a known activator of the MAPK signaling pathways, which are critical regulators of cell proliferation, differentiation, and apoptosis. The activation of MAPK pathways by Argipressin is primarily mediated through V1a receptors, which are G protein-coupled receptors. Upon ligand binding, these receptors can trigger a cascade of phosphorylation events that ultimately lead to the activation of specific MAPK family members, including Extracellular signal-Regulated Kinases (ERK), c-Jun N-terminal Kinases (JNK), and p38 MAPKs.

In vascular smooth muscle cells (VSMCs), Argipressin has been demonstrated to stimulate the tyrosine phosphorylation and activation of p42 MAPK (ERK2). This activation is largely dependent on Protein Kinase C (PKC), a downstream effector of V1a receptor signaling. Studies have shown that activation of PKC by phorbol (B1677699) esters can mimic the effect of Argipressin on ERK2 activation, and inhibition of PKC abolishes the Argipressin-induced stimulation of this kinase. While Argipressin also induces an increase in intracellular calcium concentration, this appears to play a partial role in ERK activation, with PKC being the more dominant mediator.

The anti-apoptotic actions of vasopressin in neuronal cells also involve the MAP kinase/ERK pathway. In these cells, Argipressin, through its V1 receptors, can prevent serum deprivation-induced apoptosis by activating the MAPK/ERK pathway, which in turn leads to the phosphorylation and inactivation of the pro-apoptotic protein Bad.

Recent studies have also suggested a role for JNKs in mediating some of the long-term effects of Argipressin in VSMCs. These effects include the regulation of smooth muscle-specific gene expression, such as smooth muscle α-actin, which is involved in cell differentiation and hypertrophy. While the direct activation of JNK and p38 by Argipressin is less extensively characterized than ERK, the existing evidence points towards a complex interplay between these MAPK subfamilies in determining the ultimate cellular response to Argipressin.

Table 1: Argipressin and MAPK Pathway Crosstalk

| Interacting Pathway | Key Mediators | Cellular Outcome |

|---|---|---|

| ERK Pathway | V1a Receptor, Gq/11, PLC, PKC, Ras | Cell proliferation, differentiation, anti-apoptosis, hypertrophy |

| JNK Pathway | V1a Receptor | Regulation of muscle-specific gene expression |

| p38 Pathway | (Less characterized) | (Potential role in stress responses and inflammation) |

Nuclear Factor-kappa B (NF-κB) Signaling and Gene Expression Modulation

Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, and its activation is crucial for the transcription of a wide array of pro-inflammatory genes. Argipressin has been shown to modulate NF-κB signaling, thereby influencing inflammatory processes.

In cardiac fibroblasts, Argipressin can activate NF-κB, leading to an increase in the expression of the inducible nitric oxide synthase (iNOS) gene and subsequent NO production. This effect is thought to be a counter-regulatory mechanism to the pro-fibrotic effects of Argipressin. The activation of NF-κB by Argipressin in these cells involves the translocation of the NF-κB p65 subunit to the nucleus.

Furthermore, Argipressin has demonstrated anti-inflammatory effects in the context of lipopolysaccharide (LPS)-induced inflammation in macrophages. Pre-treatment with Argipressin can inhibit the LPS-induced degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This anti-inflammatory action of Argipressin is mediated through its V2 receptors.

In the context of heart failure, Argipressin signaling in cardiac fibroblasts can lead to increased fibrosis through NF-κB signaling and the calcineurin-dependent increase in collagen I and III. This highlights the cell-type and context-specific nature of Argipressin's influence on NF-κB-mediated gene expression.

Table 2: Argipressin and NF-κB Signaling

| Cellular Context | Effect on NF-κB | Key Target Genes | Functional Consequence |

|---|---|---|---|

| Cardiac Fibroblasts | Activation | iNOS, Collagen I, Collagen III | Increased NO production, Myocardial fibrosis |

| Macrophages (LPS-stimulated) | Inhibition | IL-6, TNF-α | Anti-inflammatory response |

Preclinical Pharmacodynamic Investigations

Mechanisms of Renal Tubular Water Reabsorption Enhancement

Argipressin (B549350) tannate enhances renal tubular water reabsorption primarily by acting on the collecting ducts in the kidneys wikipedia.orgpatsnap.comgenome.jp. This process is mediated through its interaction with vasopressin V2 receptors (V2Rs) located on the basolateral membrane of the principal cells of the collecting ducts patsnap.comgenome.jpnih.govmdpi.com. Binding to V2Rs triggers a cascade of intracellular events genome.jpmdpi.com.

Aquaporin-2 (AQP2) Channel Trafficking and Insertion in Collecting Ducts

A key outcome of V2 receptor activation by argipressin tannate is the increased trafficking and insertion of Aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct principal cells patsnap.comgenome.jpnih.govmdpi.com. AQP2 channels are crucial for the osmotic permeability of the collecting duct to water mdpi.comfrontiersin.orgmdpi.com. The binding of this compound to V2 receptors initiates a G-protein-linked signaling cascade, leading to the insertion of AQP2-containing vesicles into the apical plasma membrane genome.jpnih.gov. This increased presence of AQP2 channels on the apical membrane facilitates the reabsorption of solute-free water from the tubular fluid back into the circulation, driven by an osmotic gradient wikipedia.orggenome.jpnih.gov. This process results in the concentration of urine and a reduction in urine volume wikipedia.orgpatsnap.com. When argipressin levels decrease, AQP2 channels are retrieved from the cell membrane through endocytosis, rendering the apical membrane less permeable to water genome.jpnih.gov. This rapid redistribution of AQP2 between intracellular vesicles and the plasma membrane forms the basis of the short-term regulation of water permeability nih.gov.

Dynamics of Vascular Smooth Muscle Contraction and Vasoconstrictive Effects

This compound influences vascular smooth muscle contraction and exerts vasoconstrictive effects through its action on vasopressin V1a receptors (V1aRs) located in vascular smooth muscle wikipedia.orgpatsnap.comcvphysiology.com. Activation of V1a receptors leads to vasoconstriction, which is the narrowing of blood vessels wikipedia.orgpatsnap.com. This vasoconstrictive effect increases peripheral vascular resistance and contributes to an elevation in arterial blood pressure wikipedia.orgpatsnap.com.

The mechanism underlying V1a receptor-mediated vasoconstriction involves Gq-protein coupled signaling pathways cvphysiology.com. Upon binding of this compound to V1aRs, the Gq protein is activated, leading to the activation of phospholipase C cvphysiology.com. Phospholipase C hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) cvphysiology.com. IP3 triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C (PKC) cvphysiology.com. The increase in intracellular calcium concentration, along with the actions of PKC and other signaling molecules like Rho/Rho kinase, ultimately leads to the phosphorylation of myosin light chain (MLC), which is essential for smooth muscle contraction cvphysiology.comgenome.jpcusabio.com.

Studies using A7r5 rat aortic smooth muscle cells have shown that argipressin ([Arg8]-vasopressin) stimulates an increase in cytoplasmic free Ca2+ concentration by releasing intracellular Ca2+ stores and increasing Ca2+ influx nih.gov. This effect is mediated via V1a receptors nih.gov.

Modulation of Neurohypophyseal Hormone Release and Feedback Loops

Argipressin, the active component of this compound, is synthesized in the magnocellular neurosecretory cells of the hypothalamus, specifically in the supraoptic and paraventricular nuclei wikipedia.orgnih.govmhmedical.com. It is then transported down axons to the neurohypophysis (posterior pituitary) where it is stored in vesicles and released into the circulation wikipedia.orgnih.govmhmedical.com. The release of argipressin is primarily regulated by the effective osmotic pressure of body fluids, monitored by hypothalamic osmoreceptors wikipedia.orgmhmedical.com. Increased plasma osmolality or decreased blood volume stimulate argipressin secretion wikipedia.orgpatsnap.commhmedical.com.

This compound, by providing a sustained presence of argipressin, can influence these regulatory mechanisms. While the primary effect of exogenous this compound is to supplement or replace endogenous argipressin, its presence can also potentially influence the feedback loops that regulate endogenous hormone release. Vasopressin V1b receptors (V1bRs), primarily found in the anterior pituitary gland, play a role in the release of adrenocorticotropic hormone (ACTH), which in turn stimulates cortisol production patsnap.com. This compound's influence on V1b receptors, though potentially less prominent than its effects on V1a and V2 receptors, contributes to the physiological response to stress and fluid imbalance patsnap.com. The sustained action of this compound might lead to altered feedback signals compared to the pulsatile release of endogenous argipressin, potentially impacting the synthesis and release of neurohypophyseal hormones over time, although detailed preclinical studies specifically on this compound's long-term feedback effects were not extensively found in the provided results.

Influence on Coagulation Factor Expression and Secretion (Factor VIII and von Willebrand's Factor)

Argipressin and its analogue desmopressin (B549326) are known to increase circulating levels of von Willebrand factor (VWF) and Factor VIII (FVIII) jwatch.orgnih.gov. This effect is utilized clinically to manage certain bleeding disorders jwatch.orgnih.govhaematologica.org. While the provided information primarily discusses desmopressin, an analogue of vasopressin, the underlying mechanism is relevant as this compound is a form of argipressin.

The increase in VWF and FVIII levels is mediated, at least in part, through the activation of V2 receptors on endothelial cells nih.govwfh.org. This activation triggers a cAMP-mediated signaling pathway that leads to the secretion of VWF, which then binds to and stabilizes FVIII in the circulation nih.govhaematologica.orgeuropa.eu. Studies with desmopressin have shown that it stimulates the release of VWF from endothelial cells via V2 receptors and cAMP nih.govwfh.org. Desmopressin has been observed to increase VWF and FVIII levels significantly jwatch.orghaematologica.org.

While direct preclinical data specifically on this compound's influence on Factor VIII and von Willebrand's Factor expression and secretion was not detailed in the search results, the known effects of argipressin and desmopressin suggest that this compound would likely exhibit similar activity through V2 receptor activation on endothelial cells.

Regulation of Cellular Acid-Base Transport Systems

Arginine vasopressin (argipressin) is known to regulate ion and acid-base balance nih.gov. Studies in zebrafish embryos have shown that argipressin modulates ion and acid-base homeostasis by regulating the cell numbers of sodium chloride cotransporter (NCC) and H+-ATPase rich (HR) ionocytes nih.gov. Knockdown of argipressin expression in zebrafish embryos reduced the expression of ionocyte-related genes and downregulated whole-body Cl- content and H+ secretion nih.gov. An argipressin antagonist also downregulated the expression of the sodium chloride cotransporter 2b (ncc2b), responsible for Cl- uptake nih.gov. These findings suggest a molecular/cellular pathway through which argipressin influences ion and acid-base balance nih.gov.

While these findings are from studies on argipressin in zebrafish, they indicate a potential role for this compound in modulating cellular acid-base transport systems in mammals, particularly in the context of renal regulation of ion and water balance. The precise mechanisms and the direct effects of this compound on specific acid-base transporters in mammalian cells would require further investigation. Cellular acid-base homeostasis is maintained by various transport proteins, including Na+/H+ exchangers (NHEs) and Na+,HCO3- cotransporters (NBCs), which are involved in proton extrusion and the shuttling of acid-base equivalents researchgate.netnih.gov. The influence of this compound on these specific transporters warrants further preclinical study.

Advanced Methodologies in Argipressin Tannate Research

Analytical Techniques for Compound Characterization and Quality Control

Rigorous analytical methods are essential for the comprehensive characterization and quality control of Argipressin (B549350) tannate, ensuring its identity, purity, and consistency.

Chromatographic Methodologies (HPLC, GC, LC-MS)

Chromatographic techniques play a pivotal role in separating, identifying, and quantifying components within a sample of Argipressin tannate. High-Performance Liquid Chromatography (HPLC), often coupled with various detectors, is widely used for purity analysis and quantification of the peptide component. HPLC-UV can be employed to determine the content of individual compounds in complex mixtures. mdpi.com The coupling of liquid chromatography with mass spectrometry (LC-MS), including tandem mass spectrometry (LC-MS/MS), offers enhanced sensitivity and selectivity, particularly valuable for the analysis of complex matrices and for identifying and quantifying impurities or related substances in this compound. nih.gov LC-MS/MS is considered an attractive technique for bioanalysis and pharmacokinetic studies due to its accuracy and selectivity in complex biological fluids. nih.gov High-resolution mass spectrometry (LC-HR/MS) provides high mass accuracy, aiding in the tentative identification of unknown compounds based on their elemental composition. nih.gov While Gas Chromatography (GC) is a powerful separation technique, its application to peptides like argipressin often requires prior derivatization, which can add complexity to the analysis. mdpi.comnih.govresearchgate.net Integrated systems like LC-NMR-MS are also utilized for comprehensive analysis of complex mixtures, combining separation with detailed structural information. wiley.com

Spectroscopic Analyses (NMR, IR, UV, Visible Spectroscopy, Mass Spectrometry)

Spectroscopic methods provide complementary information regarding the structure and properties of this compound. Ultraviolet-Visible (UV-Vis) spectroscopy is useful for detecting the presence of chromophores within the molecule and for quantitative analysis, although it offers limited structural detail. solubilityofthings.com Infrared (IR) spectroscopy provides characteristic information about the functional groups present in the molecule based on molecular vibrations, serving as a molecular "fingerprint" for identification and structural confirmation. solubilityofthings.com Modern Fourier-Transform IR (FT-IR) techniques can improve resolution, aiding in the distinction of functional groups. solubilityofthings.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is invaluable for elucidating the detailed chemical structure of the peptide and identifying specific proton environments. solubilityofthings.comuii.ac.id NMR is known for its quantitative precision and its ability to differentiate between compounds with similar mass-to-charge ratios, a challenge for mass spectrometry alone. mdpi.comuii.ac.id Quantitative NMR (qNMR) can be used for direct quantification without the need for reference standards by comparing signal intensities. mdpi.com Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern of the peptide, aiding in its identification and the detection of structural variants or impurities. nih.govsolubilityofthings.com The combination of chromatographic separation with mass spectrometric detection (LC-MS) is a powerful approach for comprehensive analysis. nih.govnih.gov

Bioassays for Functional Potency and Structural Integrity Correlation

Bioassays are biological tests designed to measure the functional activity or potency of this compound. These assays are critical for demonstrating that the compound elicits the expected biological response and that its structural integrity is maintained, as even minor structural variations can impact biological activity. pharmaron.combiopharminternational.com For vasopressin, a bioassay can be used as a characterization study to confirm the proper formation of the disulfide bridge within the peptide structure and correlate this structural feature with the observed biological activity, often in conjunction with chromatographic methods like HPLC. fda.gov Potency assays compare the biological response of a test sample to that of a reference standard with a known potency. pharmaron.com Developing suitable bioassays can be challenging, requiring careful consideration of assay suitability criteria and robust statistical analysis of the data. pharmaron.com Cell-based functional assays and ligand binding assays are common types of bioassays used to assess the interaction of the compound with its target receptors. bebpa.org

X-ray Fluorescence (XRF) Spectrometry for Ligand-Receptor Binding Assessments

Based on the available search results, there is no specific information detailing the application of X-ray Fluorescence (XRF) spectrometry for ligand-receptor binding assessments related to this compound or vasopressin receptors. Research in this area typically employs techniques such as homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assays or in silico docking studies to investigate ligand-receptor interactions. nih.govnih.govrevvity.com XRF is generally utilized for elemental analysis.

Development of In Vitro and Ex Vivo Model Systems for Pharmacological Evaluation

In vitro and ex vivo model systems are indispensable tools for evaluating the pharmacological properties of this compound, providing controlled environments to study its effects at the cellular and tissue levels. In vitro cell culture models, such as rat mesangial cells, have been used to investigate the cellular effects of argipressin, including cell proliferation, receptor binding, and gene expression patterns. ebi.ac.uk L6 cell cultures have also been employed in differentiation studies involving Argipressine. lookchem.com Liver microsomes provide an in vitro system for studying the metabolic stability of vasopressin receptor antagonists, which can be relevant to understanding the metabolic fate of the argipressin component of this compound. nih.gov Ex vivo models, such as using excised animal or human skin in Franz diffusion cells, are utilized to assess the transdermal penetration of compounds, a relevant consideration for potential alternative delivery routes. googleapis.comjustia.com These model systems allow researchers to gain insights into the compound's interactions with biological targets and its behavior in biological matrices before proceeding to in vivo studies. In vitro assays, including TR-FRET assays, are also used to study the kinetics and binding characteristics of ligands with vasopressin receptors. nih.govrevvity.com

Investigational Approaches for Formulation and Delivery System Optimization

Optimizing the formulation and delivery of this compound is crucial for enhancing its therapeutic efficacy and duration of action. Investigational approaches in this area focus on addressing challenges related to its physicochemical properties and developing advanced delivery systems.

Strategies to Overcome Polymorphism and Enhance Solubility for Research Applications

Polymorphism, the ability of a solid material to exist in multiple crystalline forms with different arrangements, can significantly impact the physicochemical properties of a drug substance, including solubility, dissolution rate, and stability nih.govjocpr.comresearchgate.net. For poorly soluble drugs like this compound in its tannate form, controlling polymorphism and enhancing solubility are critical for research and potential formulation development nih.govresearchgate.net.

Research strategies to overcome polymorphism and enhance solubility for research applications include various approaches. Identifying and characterizing different polymorphic forms is a fundamental step, as each form can exhibit distinct solubility profiles nih.govresearchgate.net. Techniques such as X-ray diffraction are commonly used for this purpose researchgate.net.

Enhancing solubility can be achieved through several methods. Salt formation is a common and effective approach for increasing the solubility and dissolution rates of acidic and basic drugs researchgate.net. While this compound is already a salt (of argipressin and tannic acid), research may explore different salt forms or co-crystals to modify its solubility characteristics researchgate.net. Co-crystals, crystalline materials composed of at least two different components, have gained attention for their potential to improve the dissolution rate of poorly water-soluble drugs jocpr.comresearchgate.net.

Particle size reduction is another established strategy to enhance the dissolution rate by increasing the surface area of the drug substance researchgate.net. Nanotechnologies have enabled the reduction of particle size to nanodimensions, offering potential for improved solubility and dissolution researchgate.netresearchgate.net.

Furthermore, incorporating the drug into carriers such as cyclodextrins or polymers in solid dispersions are common approaches to enhance the solubility of poorly soluble compounds researchgate.net. Amorphous formulations, while potentially less stable, can exhibit higher solubility and dissolution rates compared to crystalline forms, which might be explored to circumvent polymorphism-related solubility issues jocpr.com.

The impact of polymorphism on solubility and dissolution rate is a key area of study. Different polymorphs of a drug can show significant differences in dissolution profiles. For example, studies on other poorly soluble drugs have shown that different polymorphic forms can lead to substantial variations in the percentage of drug dissolved over time researchgate.net.

Mechanistic Studies of Sustained-Release Properties of Tannate Formulations

The sustained-release properties of this compound formulations stem from the inherent low solubility of the tannate salt, which allows for a gradual release of argipressin over time patsnap.comlookchem.com. Mechanistic studies in this area aim to understand the factors governing this slow release and to optimize formulations for desired release profiles.

The formation of the water-insoluble tannate salt of vasopressin (argipressin) is the primary mechanism for prolonged action when administered intramuscularly lookchem.com. The drug is slowly released from the insoluble depot formed at the injection site lookchem.com. Research focuses on the interaction between argipressin and tannic acid, and how this interaction influences the dissolution and subsequent absorption of the peptide.

Investigational approaches involve studying the dissolution kinetics of the tannate complex in physiological environments. This includes assessing the rate at which argipressin dissociates from the tannate and becomes available for absorption. Factors influencing this rate can include the physical form of the tannate salt (e.g., particle size, crystallinity), the ratio of argipressin to tannic acid in the formulation, and the composition of the surrounding tissue fluid.

Studies may also explore the role of excipients in modulating the release rate from tannate formulations. Polymers or other matrix-forming agents could be incorporated to further control the diffusion of argipressin from the injection site. Mathematical models are often employed to describe and predict the drug release kinetics from sustained-release systems researchgate.net. Models such as zero-order, first-order, Higuchi's equation, and Korsmeyer-Peppas can be applied to analyze release data and understand the underlying mechanisms, such as diffusion or erosion researchgate.net.

Research findings often involve characterizing the release profile of this compound from experimental formulations over extended periods. This can be done using in vitro dissolution tests that simulate physiological conditions.

While specific detailed research findings on the mechanistic studies of this compound sustained-release properties from the provided search results are limited, the general principles of sustained release from insoluble salts and depots are applicable. The formation of a low-solubility complex like this compound is a classical method for achieving prolonged drug action, and research would typically involve characterizing the dissolution rate of this complex and how it is affected by formulation parameters.

Data tables in this area might present dissolution profiles of different this compound formulations, showing the cumulative percentage of argipressin released over time under specific conditions.

Investigational Physiological and Pathophysiological Roles in Model Systems

Role in Modulating Hemodynamic Stability in Experimental Vasodilatory Shock Models

Argipressin (B549350), the active component of Argipressin tannate, has been investigated for its effects on hemodynamic stability, particularly in experimental models of vasodilatory shock. Vasodilatory shock is characterized by severely reduced systemic vascular resistance, leading to hypotension despite adequate fluid resuscitation. bhs.org.au

Studies have shown that vasopressin can enhance the pressor response in vasodilatory septic shock models, potentially reducing the required dose of other catecholamines used to restore vascular tone and blood pressure. bhs.org.au In advanced vasodilatory shock, supplementary vasopressin infusion has been observed to improve cardiocirculatory function. nih.gov Measurements in patients with advanced vasodilatory shock treated with vasopressin showed increases in mean arterial pressure, systemic vascular resistance, and stroke volume index. nih.gov Concurrently, heart rate, central venous pressure, mean pulmonary arterial pressure, and the requirements for norepinephrine (B1679862), milrinone, and epinephrine (B1671497) decreased. nih.gov

However, it has also been noted that cardiac index decreased in a significant percentage of patients during vasopressin treatment in one study. nih.gov The hemodynamic response to vasopressin appeared similar across different types of vasodilatory shock, including septic shock, postcardiotomy shock, and systemic inflammatory response syndrome in the studied cohort. nih.gov

Data from a study on vasopressin in 316 patients with advanced vasodilatory shock:

| Variable | Before AVP | After AVP (0.5-72 hrs) | Change |

| Mean Arterial Pressure (mmHg) | Increased | Increased | Positive |

| Systemic Vascular Resistance | Increased | Increased | Positive |

| Stroke Volume Index | Increased | Increased | Positive |

| Heart Rate (bpm) | Decreased | Decreased | Negative |

| Central Venous Pressure | Decreased | Decreased | Negative |

| Mean Pulmonary Arterial Pressure | Decreased | Decreased | Negative |

| Norepinephrine Requirement | Decreased | Decreased | Negative |

| Milrinone Requirement | Decreased | Decreased | Negative |

| Epinephrine Requirement | Decreased | Decreased | Negative |

| Cardiac Index | Varied (Decreased in 41.1%) | Varied | Mixed |

Further research in septic shock patients suggests that factors beyond just norepinephrine thresholds, such as arterial lactate, pH, BMI, and the duration and dose of norepinephrine, might be associated with the hemodynamic responsiveness to vasopressin. nih.gov Early initiation of vasopressin in septic shock has been proposed as a strategy to potentially reduce shock duration. nih.gov

Evaluation in Pulmonary Vascular Regulation in Preclinical Studies

Preclinical studies have also explored the effects of vasopressin and its analogues on pulmonary vascular regulation. The endothelin system plays a significant role in the pathogenesis of pulmonary arterial hypertension (PAH) by contributing to vasoconstriction and vascular remodeling in the pulmonary vasculature. patsnap.com Preclinical pharmacological studies involving compounds targeting this system, such as the dual endothelin receptor antagonist macitentan, have evaluated their ability to reduce pulmonary arterial pressures and assess the mitigation of vascular remodeling in animal models of pulmonary hypertension. patsnap.com

While the provided search results discuss the regulation of pulmonary vascular tone and preclinical studies in pulmonary hypertension generally nih.govresearchgate.netsemanticscholar.orgnih.gov, specific detailed preclinical findings directly linking this compound to pulmonary vascular regulation in model systems were not prominently featured. However, vasopressin is known to have effects on pulmonary vasculature, with low doses potentially stimulating endothelial nitric oxide release leading to vasodilation in pulmonary circulation, while high doses can lead to nonselective vasoconstriction. bhs.org.au

Research in patients with pulmonary hypertension secondary to pulmonary emphysema has shown that vasopressin administration can increase systemic arterial pressure with minimal changes in pulmonary arterial pressure, resulting in a decreased pulmonary arterial pressure/systemic arterial pressure ratio. nih.gov This highlights the potential utility of vasopressin in managing hypotension in the context of pulmonary hypertension. nih.gov

Research into Gastrointestinal Hemostasis Mechanisms and Portal Blood Flow Dynamics

Argipressin and its analogues have been investigated for their role in gastrointestinal hemostasis and their impact on portal blood flow dynamics, particularly in conditions like portal hypertension and variceal bleeding. researchgate.netnih.govnih.gov

In patients with cirrhosis and esophageal varices, vasopressin infusion has been shown to produce a significant decrease in wedged hepatic venous pressure and hepatic venous pressure gradient, parameters indicative of portal pressure. nih.gov This suggests a portal hypotensive effect. Studies using echo-Doppler flowmetry in patients with cirrhosis and esophageal varices have measured blood flow velocity in the portal and collateral left gastric veins during vasopressin infusion. nih.gov Results indicated a decrease in flow velocity in both veins, although the decrease in the collateral left gastric vein was significantly smaller than that in the portal vein. nih.gov

Data on blood flow velocity changes with vasopressin (0.2 U/min) in patients with cirrhosis and esophageal varices:

| Vessel | Baseline Flow Velocity (%) | Change with Vasopressin (%) |

| Portal Vein | 100 | -56 ± 20 |

| Left Gastric Vein | 100 | -29 ± 25 |

The study also noted that in a significant percentage of patients, there was minimal or no change in flow velocity in the left gastric vein, particularly in those with large varices. nih.gov Higher portal pressure was observed in patients who showed less response in the left gastric vein flow velocity. nih.gov These findings suggest that hepatofugal blood flow in gastroesophageal collaterals may not be as readily reduced by vasopressin. nih.gov

Vasoconstrictors like terlipressin (B549273), an analogue of vasopressin, are known to inhibit splanchnic blood flow, thereby reducing portal and variceal pressure, which can help in the termination of variceal bleeding. researchgate.net This mechanism involves the constriction of splanchnic blood vessels, reducing blood flow to the portal vein and decreasing pressure in the portal vein, collateral vessels, and varices. researchgate.net

Immunomodulatory Properties and Influence on Immune Cell Function (e.g., Dendritic Cells)

The potential immunomodulatory properties of this compound, particularly its influence on immune cell function such as dendritic cells, have been an area of exploration. Arginine metabolism is known to profoundly affect immune cell biology, including that of macrophages, dendritic cells, and T cells. nih.gov Dendritic cells (DCs) are crucial antigen-presenting cells that play a pivotal role in bridging innate and adaptive immunity. frontiersin.orgthermofisher.com They integrate various signals and instruct adaptive immune responses. nih.govfrontiersin.org

DCs undergo maturation upon encountering appropriate stimuli, leading to changes in their ability to process and present antigens and to stimulate T cells. frontiersin.orgthermofisher.com Arginases and NOS2 enzymes are significant regulators of arginine metabolism in DCs, and their differential use can modulate the stimulatory outcomes of DCs. nih.gov For instance, the repression of Arginase 2 (Arg2) by microRNA-155 in activated murine DCs has been shown to be a prerequisite for their ability to induce optimal T cell priming. nih.gov

While the search results highlight the importance of arginine metabolism in immune responses and the role of dendritic cells in immunomodulation nih.govfrontiersin.orgthermofisher.commdpi.comexplorationpub.com, direct research findings specifically on the immunomodulatory properties of this compound and its influence on dendritic cell function in model systems were not explicitly detailed. However, the connection between arginine metabolism and immune cell function provides a biological basis for investigating the potential immunomodulatory effects of arginine-containing compounds like argipressin.

Explorations of Novel Physiological Modulations in Various Organ Systems

Beyond the well-established roles, explorations into novel physiological modulations of this compound in various organ systems are ongoing. Vasopressin, as a hormone, has multiple functions beyond its antidiuretic and vasoconstrictive effects, influencing various organ systems including the kidneys and the posterior pituitary. nih.gov

Research is continuously exploring the complex interactions and dynamic coupling among different organ systems to understand how they coordinate and optimize function under various physiological states. nih.gov This involves investigating simultaneous interactions mediated through various pathways and signals. nih.gov

While specific novel physiological modulations of this compound in a wide range of organ systems were not extensively detailed in the provided search results, the broad physiological impact of vasopressin suggests that further research may uncover additional roles in different organ systems. For example, vasopressin has been noted to potentially have cardio- and nephroprotective effects in patients with vasodilatory shock. ekja.org The ongoing research into the network physiology of organ systems provides a framework for exploring such broader effects. nih.gov

Comparative Preclinical Pharmacology of Vasopressin Analogs

Distinguishing Pharmacological Profiles of Argipressin (B549350) Tannate and Related Peptides (e.g., Desmopressin (B549326), Lypressin, Terlipressin)

Argipressin tannate is a form of argipressin, which is identical to endogenous human arginine vasopressin. nih.govderangedphysiology.com Argipressin itself binds to three G protein-coupled receptors: V1a, V1b, and V2, mediating a range of physiological effects including vasoconstriction (V1a), release of adrenocorticotropic hormone (ACTH) (V1b), and water reabsorption in the kidneys (V2). mdpi.commedchemexpress.combhs.org.au

In contrast, other vasopressin analogs demonstrate distinct pharmacological profiles based on their modified structures. Desmopressin, a synthetic analog, has a deaminated cysteine and a substitution of a D-stereoisomer for L-arginine. derangedphysiology.com This structural modification results in a significantly greater selectivity for V2 receptors compared to V1 receptors, leading primarily to antidiuretic effects with negligible vasoconstrictor action at normal doses. derangedphysiology.comderangedphysiology.comslideshare.net Desmopressin is also known to increase plasma levels of factor VIII and von Willebrand factor by causing their release from endothelial storage sites. derangedphysiology.com

Lypressin, which is porcine lysine (B10760008) vasopressin, contains a lysine at the eighth position instead of arginine. derangedphysiology.com It acts on both V1 and V2 receptors, is less potent than argipressin but has a longer duration of action. slideshare.net

Terlipressin (B549273) is a synthetic analog that acts as a prodrug for lysine vasopressin. derangedphysiology.comslideshare.net It exhibits greater selectivity for V1 receptors compared to vasopressin, resulting in potent vasoconstrictor effects, particularly in the splanchnic circulation, with minimal antidiuretic effect at normal doses. derangedphysiology.comderangedphysiology.comslideshare.net This V1 selectivity makes terlipressin more potent in restoring arterial blood pressure. nih.gov

The differences in the pharmacological profiles of these analogs are summarized in the table below:

| Compound | Receptor Selectivity | Primary Pharmacological Effects |

|---|---|---|

| Argipressin | V1a, V1b, V2 | Vasoconstriction, ACTH release, Water reabsorption |

| Desmopressin | Highly V2 selective | Water reabsorption, Increased Factor VIII/vWF |

| Lypressin | V1 and V2 | Vasoconstriction, Water reabsorption |

| Terlipressin | More V1 selective | Vasoconstriction (splanchnic) |

Analysis of Receptor Selectivity and Functional Specificity Across Different Analogs

The functional specificity of vasopressin analogs is a direct consequence of their differential binding affinities and efficacy at the V1a, V1b, and V2 receptor subtypes. The vasopressin receptors are G protein-coupled receptors, with V1a and V1b receptors primarily coupled to the Gq protein pathway, leading to increased intracellular calcium, while V2 receptors are coupled to the Gs protein pathway, increasing cAMP levels. medchemexpress.comahajournals.org

Argipressin (AVP) binds to V1a receptors, which are located on vascular smooth muscle cells, hepatocytes, and platelets, mediating vasoconstriction, glycogenolysis, and platelet aggregation. mdpi.commedchemexpress.comahajournals.org AVP also activates V1b receptors, found predominantly in the anterior pituitary, stimulating ACTH release. mdpi.commedchemexpress.comguidetopharmacology.org Its action on V2 receptors in the renal collecting ducts increases water reabsorption by promoting the insertion of aquaporin-2 channels into the apical membrane. ahajournals.orgdrugbank.com

Desmopressin's high selectivity for V2 receptors means its primary functional outcome is enhanced water reabsorption in the kidneys, leading to an antidiuretic effect. derangedphysiology.comderangedphysiology.comslideshare.net Its minimal activity at V1 receptors translates to negligible pressor effects at therapeutic doses. slideshare.net

Lypressin's activity at both V1 and V2 receptors results in a mixed profile, influencing both vasoconstriction and water reabsorption, albeit with potentially different potency and duration compared to argipressin. slideshare.net

Terlipressin, being more selective for V1 receptors, primarily exerts its effects through vasoconstriction, particularly beneficial in conditions requiring reduced blood flow to certain vascular beds, such as the splanchnic circulation. derangedphysiology.comderangedphysiology.comslideshare.netnih.gov

Preclinical studies and pharmacological characterization have been crucial in delineating these selective actions. For instance, studies using selective agonists and antagonists have confirmed the presence and functional activity of V1a and V2 receptors in various tissues. nih.gov The development of analogs with improved receptor selectivity has provided valuable tools for studying the specific roles of each receptor subtype and has led to the development of targeted therapies. mdpi.com

The differential receptor selectivity and functional specificity of these vasopressin analogs are key determinants of their distinct pharmacological profiles and therapeutic applications.

| Compound | V1a Activity | V1b Activity | V2 Activity |

| Argipressin | Agonist | Agonist | Agonist |

| Desmopressin | Low | Low | High Agonist |

| Lypressin | Agonist | Agonist | Agonist |

| Terlipressin | High Agonist | Moderate | Low |

Future Directions and Emerging Research Avenues

Development of Advanced Analytical Tools for Comprehensive Peptide Characterization

Accurate and comprehensive characterization of peptide compounds like argipressin (B549350) tannate is crucial for both fundamental research and potential therapeutic development. Future directions in this area focus on developing more sensitive, selective, and high-throughput analytical tools. Advanced liquid chromatography-mass spectrometry (LC-MS) techniques, including those coupled with different fragmentation methods, are continuously being refined for detailed peptide mapping and the identification of post-translational modifications. researchgate.netnih.govmdpi.com Challenges in peptide bioanalysis, such as sample preparation and non-specific binding, are areas of ongoing research to improve method robustness and sensitivity. The development of novel sample preparation techniques and the use of low-binding consumables are examples of efforts to overcome these hurdles. Furthermore, the application of orthogonal separation methods and the integration of different analytical platforms could provide a more complete picture of argipressin tannate's structural integrity, potential modifications, and interactions with biological matrices.

Exploration of Unconventional Physiological Modulations and Their Underlying Mechanisms

Beyond its well-established roles in regulating blood pressure and water reabsorption, research into this compound could explore unconventional physiological modulations. This might involve investigating its potential effects on various organ systems or biological processes where the role of vasopressin signaling is less understood. For example, exploring its influence on the central nervous system, immune responses, or metabolic pathways could uncover novel physiological functions. Understanding the underlying molecular mechanisms for these unconventional effects will be critical. This could involve identifying specific receptor subtypes or downstream signaling pathways that mediate these responses, potentially leading to the discovery of new therapeutic applications or a deeper understanding of physiological regulation.

Rational Design and Synthesis of Next-Generation Vasopressin Receptor Modulators

The knowledge gained from elucidating signaling pathways and understanding physiological modulations can inform the rational design and synthesis of next-generation vasopressin receptor modulators. This involves creating novel compounds with enhanced selectivity for specific receptor subtypes (V1A, V1B, or V2) or with biased agonism, targeting specific downstream signaling pathways. nih.govmedchemexpress.com The goal is to develop modulators with improved efficacy, reduced off-target effects, and tailored pharmacological profiles for specific therapeutic indications. This research avenue utilizes principles of medicinal chemistry and structure-activity relationship studies to design molecules with desired binding affinities and functional properties. The development of both selective agonists and antagonists for vasopressin receptor subtypes is an active area of research. nih.govmedchemexpress.com

Integration of Omics Technologies for Systems-Level Understanding of Compound Action

Integrating various omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a systems-level understanding of how this compound influences biological systems. nih.govnih.govresearchgate.netteknoscienze.commdpi.com By analyzing changes in gene expression, protein profiles, and metabolite levels in response to this compound, researchers can identify global biological processes and pathways that are affected. nih.govresearchgate.netteknoscienze.com This integrated omics approach can help to reveal the complex interplay between different molecular layers and provide a more holistic view of the compound's effects. teknoscienze.com For instance, transcriptomics could identify genes whose expression is altered, proteomics could reveal changes in protein abundance and modification, and metabolomics could highlight shifts in metabolic pathways. researchgate.netteknoscienze.com Combining these datasets through bioinformatics and systems biology approaches can lead to the identification of key molecular signatures and a deeper understanding of the mechanisms underlying the physiological responses to this compound. nih.govnih.gov This comprehensive approach is crucial for identifying potential biomarkers, predicting individual responses, and uncovering novel therapeutic targets.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for evaluating the pharmacokinetic profile of Argipressin tannate in preclinical models?

- Methodological Answer : Pharmacokinetic studies typically involve administering this compound to animal models (e.g., rodents) via subcutaneous or intramuscular routes, followed by serial blood sampling to measure plasma concentrations. High-performance liquid chromatography (HPLC) or mass spectrometry is used to quantify drug levels. Key parameters include bioavailability, half-life (), and area under the curve (AUC). Researchers must control variables such as diet, age, and health status to minimize variability . Data should be tabulated to compare absorption rates across cohorts, with error bars indicating standard deviation .

Q. How is this compound synthesized and characterized in academic research settings?

- Methodological Answer : Synthesis involves coupling argipressin with tannic acid under controlled pH and temperature. Characterization includes nuclear magnetic resonance (NMR) for structural confirmation, HPLC for purity assessment (>98%), and mass spectrometry for molecular weight verification. Stability tests (e.g., thermal degradation studies) are conducted to ensure batch consistency. Researchers must document reaction yields, solvent systems, and purification steps in detailed tables, adhering to reproducibility standards .

Q. What in vivo models are most appropriate for studying the antidiuretic effects of this compound?

- Methodological Answer : Brattleboro rats (vasopressin-deficient) are widely used to assess antidiuretic response. Urine osmolality and volume are measured before and after administration. Controls must include wild-type rats and saline-treated cohorts. Data analysis requires paired t-tests to compare pre- and post-treatment values, with significance set at .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of this compound across different in vitro assays?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, temperature) or receptor isoform specificity. To address this, replicate studies using standardized protocols (e.g., radioligand binding assays with V1a/V2 receptor subtypes) are critical. Normalize data to internal controls (e.g., known agonists/antagonists) and perform statistical meta-analyses to identify confounding variables .

Q. What methodological challenges arise when assessing the long-term stability of this compound in various formulations, and how can they be addressed?

- Methodological Answer : Degradation products from oxidation or hydrolysis can interfere with efficacy. Accelerated stability studies (40°C/75% RH for 6 months) paired with HPLC-mass spec analysis identify degradation pathways. Use of antioxidants (e.g., ascorbic acid) or lyophilization improves stability. Data should include degradation kinetics (Arrhenius plots) and comparative tables of excipient efficacy .

Q. How do researchers design experiments to isolate the effects of this compound’s tannate component from its peptide moiety in pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.